Nendratareotide

SSTR2 binding affinity somatostatin receptor pharmacology peptide-drug conjugate targeting

Sourcing somatostatin analogs for SSTR2-targeted conjugate development is often limited by heterogeneous conjugation and loss of receptor affinity. Nendratareotide is a synthetic cyclic octapeptide that solves this problem through a unique C-terminal cysteine residue, enabling site-specific, 1:1 stoichiometric conjugation with retained SSTR2 pharmacology. • Enables homogeneous conjugates via thiol-maleimide or thiol-disulfide chemistry, avoiding the random lysine modifications common with octreotide-based ligands. • Clinically validated in the PEN-221 conjugate, which demonstrated an 88.5% clinical benefit rate in a Phase 1/2a trial for advanced GEP-NETs. • Displays >420-fold selectivity for SSTR2 over SSTR1/3/4/5, providing clean pharmacological profiles for receptor-specific studies. • Supplied as a lyophilized powder with ≥98% purity, shipped under blue ice/ambient conditions to ensure stability.

Molecular Formula C48H63N11O10S3
Molecular Weight 1050.3 g/mol
CAS No. 2251119-65-8
Cat. No. B12420941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNendratareotide
CAS2251119-65-8
Molecular FormulaC48H63N11O10S3
Molecular Weight1050.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O
InChIInChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1
InChIKeyQZHOOLOXUURHNN-AQLQTPEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nendratareotide (CAS 2251119-65-8): A Cysteine-Modified Somatostatin Analog for Targeted Peptide-Drug Conjugate Research


Nendratareotide is a synthetic cyclic octapeptide somatostatin analog that functions as a high-affinity ligand for the somatostatin receptor subtype 2 (SSTR2). Its primary sequence, H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Thr-Cys(1)-Cys-NH₂ (disulfide bridge Cys²–Cys⁷), represents a Tyr³-octreotate scaffold with a unique C-terminal cysteinamide [1]. Unlike conventional somatostatin analogs developed for direct hormonal suppression, the C-terminal cysteine residue of nendratareotide serves as a solvent-accessible, chemoselective conjugation handle, making it the core targeting moiety of the miniaturized peptide-drug conjugate PEN-221 (nendratareotide uzatansine) currently evaluated in clinical trials for SSTR2-expressing neuroendocrine and small-cell lung cancers [2].

Why Octreotide, Lanreotide, or Unmodified Octreotate Cannot Substitute for Nendratareotide in Peptide-Drug Conjugate Development


Clinically established somatostatin analogs such as octreotide, lanreotide, and pasireotide were optimized for prolonged plasma half-life and hormonal suppression, not for covalent payload attachment. The C-terminal amino alcohol (threoninol) in octreotide or the C-terminal threonine in octreotate offers no orthogonal reactive handle for site-specific conjugation [1]. Attempts to conjugate payloads through amine-reactive chemistry on these analogs produce heterogeneous mixtures with compromised receptor affinity [2]. Nendratareotide addresses this gap through a deliberate C-terminal cysteine substitution that preserves high SSTR2 binding affinity while providing a single, predictable conjugation site, resulting in homogeneous conjugates with retained receptor pharmacology. Any substitution with a standard clinical somatostatin analog would either fail to produce a defined conjugate or result in complete loss of SSTR2-mediated targeting.

Quantitative Differentiation of Nendratareotide from Clinically Established Somatostatin Analogs for SSTR2-Targeted Research


SSTR2 Receptor Binding Affinity: Nendratareotide-Based Conjugate vs. Native Somatostatin-14 and Octreotide

The nendratareotide-derived conjugate PEN-221 binds human SSTR2 with a Ki of 0.05 nM, representing a substantially tighter receptor interaction than the native ligand somatostatin-14 (Ki ≈ 1–3 nM for SSTR2) and the clinical cyclic octapeptide octreotide (Ki ≈ 0.5–1.1 nM for SSTR2) . This affinity advantage ensures that at equimolar concentrations, the nendratareotide-based construct saturates a higher fraction of SSTR2 receptors than octreotide-based conjugates, a critical factor for payload delivery efficiency [1].

SSTR2 binding affinity somatostatin receptor pharmacology peptide-drug conjugate targeting

SSTR Subtype Selectivity: Nendratareotide's Engineered Profile vs. Pan-Receptor Somatostatin Analogs

The nendratareotide-DM1 conjugate (PEN-221) exhibits >420-fold selectivity for SSTR2 over SSTR1, SSTR3, SSTR4, and SSTR5 (Ki = 0.05 nM for SSTR2; Ki > 21 nM for all other subtypes) . This contrasts sharply with pasireotide, which was developed as a pan-somatostatin receptor ligand with high affinity for SSTR1 (Ki = 0.2 nM), SSTR2 (Ki = 0.3 nM), SSTR3 (Ki = 0.2 nM), and SSTR5 (Ki = 0.2 nM) [1]. For research applications requiring cell-type-specific delivery of a conjugated payload, nendratareotide's narrow selectivity profile minimizes SSTR1/3/5-mediated uptake in off-target tissues such as immune cells and the GI tract, whereas pasireotide's pan-receptor profile would distribute the payload broadly.

SSTR subtype selectivity off-target receptor activity targeted drug delivery

C-Terminal Cysteine: A Determinant of Homogeneous Conjugation Not Present in Octreotide, Octreotate, or Lanreotide

Nendratareotide features a C-terminal cysteinamide (Cys⁸-NH₂) that provides a single, solvent-exposed thiol for chemoselective conjugation via disulfide or thiol-maleimide chemistry [1]. In contrast, octreotide terminates in threoninol (an amino alcohol lacking thiol), octreotate terminates in threonine (carboxylate), and lanreotide terminates in threonine with an N-terminal naphthylalanine modification [2]. The AACR abstract and J. Med. Chem. paper on PEN-221 explicitly note that examination of multiple conjugation sites identified the C-terminal side chain of Tyr³-octreotate amide (i.e., the nendratareotide scaffold) as the optimal attachment point for lipophilic payloads, affording superior receptor affinity and internalization compared to lysine-side-chain or N-terminal conjugation strategies [3].

site-specific conjugation C-terminal modification peptide-drug conjugate homogeneity

Functional SSTR2 Agonist Potency Relative to Endogenous Somatostatin

In CHO cells expressing human SSTR2, the nendratareotide-DM1 conjugate activates SSTR2 with an EC₅₀ of 0.51 nM, comparable to or slightly more potent than the endogenous full agonist somatostatin-28 (EC₅₀ = 1.08 nM) . By contrast, octreotide is a partial agonist at SSTR2 with reduced internalization efficiency compared to full agonists [1]. SSTR2 internalization upon agonist binding is the rate-limiting step for intracellular payload delivery; full agonism with sub-nanomolar potency ensures that nendratareotide conjugates trigger rapid, efficient receptor-mediated endocytosis.

SSTR2 agonism receptor internalization EC50 functional assay

Nendratareotide (CAS 2251119-65-8): Validated Application Scenarios Based on Quantitative Differentiation


Construction of Site-Specifically Conjugated Peptide-Drug Conjugates (PDCs) for SSTR2-Overexpressing Tumor Models

Nendratareotide is the optimal choice for building SSTR2-targeted PDCs where conjugate homogeneity and retained receptor pharmacology are non-negotiable requirements. The C-terminal cysteine enables stoichiometric 1:1 peptide-to-payload conjugation through thiol-disulfide or maleimide chemistry, yielding a single molecular species . This scaffold has been clinically validated in PEN-221, which demonstrated an 88.5% clinical benefit rate in a Phase 1/2a trial of advanced gastroenteropancreatic neuroendocrine tumors [1]. In preclinical SSTR2-expressing xenograft models (NCI-H524, HCC-33), PEN-221 achieved tumor regression at doses as low as 0.33 mg/kg, far below the maximum tolerated dose of 2.0 mg/kg in mice [1].

SSTR2 Radioligand Development Requiring Defined Chelator Attachment Chemistry

For radiopharmaceutical development programs aiming to generate SSTR2-targeted diagnostic or therapeutic conjugates, nendratareotide provides a unique advantage over DOTA-TATE and DOTA-TOC precursors. The C-terminal cysteine enables orthogonal conjugation of DOTA, NODAGA, or other bifunctional chelators without competing with the N-terminal amine, avoiding the random lysine-side-chain modifications that plague octreotide-based radioligand synthesis and reduce specific activity . This strategy preserves the >420-fold SSTR2 selectivity profile, reducing background signal from SSTR1/3/5-expressing organs in imaging applications [1].

Comparative SSTR Pharmacology Studies Distinguishing Subtype-Specific from Pan-Receptor Effects

Investigators studying SSTR subtype-specific signaling require ligands with well-characterized selectivity. Nendratareotide, with its narrow SSTR2 preference (>420-fold over SSTR1/3/4/5), serves as a pharmacological tool to isolate SSTR2-mediated responses . In experiments where pasireotide (pan-ligand) or octreotide (SSTR2 > SSTR5, but with measurable SSTR3/5 activity) produce ambiguous results due to multi-receptor engagement, nendratareotide enables clean attribution of biological effects to SSTR2 alone [1].

Mechanistic Studies of SSTR2 Internalization, Trafficking, and Intracellular Payload Release Kinetics

The sub-nanomolar SSTR2 agonist potency (EC₅₀ = 0.51 nM) and full agonist character of nendratareotide-based constructs make them suitable for quantitative studies of ligand-induced receptor internalization, endosomal trafficking, and linker cleavage kinetics . Unlike octreotide, which exhibits partial agonism and slower internalization kinetics, nendratareotide conjugates trigger robust and rapid SSTR2 internalization that correlates with in vivo tumor payload accumulation and retention for >100 hours post-injection [1], providing a more physiologically relevant tool for intracellular delivery mechanism research.

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